2-((4-(2,3-Dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
WAY-272589 is a chemical compound known for its role as a Pin1 ligand Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating protein function through phosphorylation
Preparation Methods
The synthetic routes and reaction conditions for WAY-272589 are not extensively documented in publicly available sources. it is typically synthesized in specialized laboratories with high precision and quality standards . Industrial production methods for WAY-272589 are also not widely reported, indicating that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
WAY-272589 undergoes various chemical reactions, including but not limited to:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-272589 has several scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions to study the effects of Pin1 inhibition.
Biology: WAY-272589 is used to investigate the role of Pin1 in cellular processes, including cell cycle regulation and apoptosis.
Medicine: Research on WAY-272589 explores its potential therapeutic applications in diseases where Pin1 is implicated, such as cancer and neurodegenerative disorders.
Mechanism of Action
WAY-272589 exerts its effects by binding to Pin1, a peptidyl-prolyl cis-trans isomerase. This binding inhibits the isomerase activity of Pin1, which in turn affects the phosphorylation state of various proteins. The molecular targets and pathways involved include those related to cell cycle regulation, apoptosis, and signal transduction .
Comparison with Similar Compounds
WAY-272589 is unique in its specific inhibition of Pin1. Similar compounds include:
HS56: An ATP-competitive dual Pim/DAPK3 inhibitor.
HJ-PI01: An orally active Pim-2 inhibitor.
Uzansertib phosphate: An orally active, ATP-competitive pan-PIM kinase inhibitor.
PIM447: A potent, orally available, and selective pan-PIM kinase inhibitor.
These compounds share some similarities with WAY-272589 in terms of their inhibitory effects on kinases, but they target different enzymes and pathways, highlighting the uniqueness of WAY-272589 in its specific inhibition of Pin1.
Properties
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-5-3-6-12(11(10)2)19-15(13-7-4-8-22-13)17-18-16(19)23-9-14(20)21/h3-8H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKMFZRJIUFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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